Hostacaine

Description

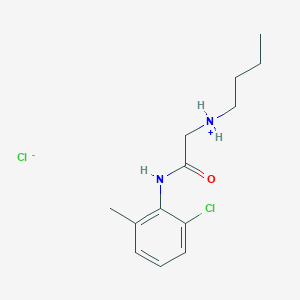

Structure

3D Structure of Parent

Properties

CAS No. |

6027-28-7 |

|---|---|

Molecular Formula |

C13H20Cl2N2O |

Molecular Weight |

291.21 g/mol |

IUPAC Name |

2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide;hydrochloride |

InChI |

InChI=1S/C13H19ClN2O.ClH/c1-3-4-8-15-9-12(17)16-13-10(2)6-5-7-11(13)14;/h5-7,15H,3-4,8-9H2,1-2H3,(H,16,17);1H |

InChI Key |

WROUIBGUWODUPA-UHFFFAOYSA-N |

SMILES |

CCCC[NH2+]CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |

Canonical SMILES |

CCCCNCC(=O)NC1=C(C=CC=C1Cl)C.Cl |

Other CAS No. |

6027-28-7 |

Related CAS |

3785-21-5 (Parent) |

Synonyms |

1-(Butylaminoacetylamino)-2-chloro-6-methylbenzene Hydrochloride; 2-(Butylamino)-6’-chloro-o-acetoluidide; 2-Butylamino-6’-chloro-o-acetotoluidide Hydrochloride; ω-n-Butylaminoacetic acid 2-methyl-6-chloroanilide Hydrochloride |

Origin of Product |

United States |

Pharmacological Mechanisms of Action of Hostacaine

Molecular and Cellular Basis of Anesthetic Effect

The anesthetic action of Hostacaine, like other local anesthetics, stems from its ability to interfere with the fundamental processes of nerve impulse transmission. ontosight.aifrontiersin.org

Interaction with Voltage-Gated Sodium Channels

This compound exerts its primary pharmacological effect by reversibly blocking voltage-gated sodium channels (VGSCs) located within the neuronal membrane. ontosight.aifrontiersin.orgnih.gov These channels are critical transmembrane proteins responsible for the rapid influx of sodium ions, which is the initial depolarizing event required for the generation of an action potential. frontiersin.orgnih.govncats.ionysora.com Local anesthetics, including this compound, typically bind to a specific site within the inner pore of the sodium channel. frontiersin.orgnih.govnih.govsquarespace.com The affinity of these drugs for the channel varies with its gating state, showing low affinity when the channel is at rest but high affinity when the channels are in their open or inactivated conformations, particularly during high-frequency nerve activity. frontiersin.orgnih.govnih.govsquarespace.comfrontiersin.org This "use-dependent" or "phasic" block means that the anesthetic effect is more pronounced in rapidly firing nerves, such as those transmitting pain signals. frontiersin.orgnih.govnih.gov

Inhibition of Neuronal Action Potential Generation and Propagation

By binding to and blocking the voltage-gated sodium channels, this compound prevents the necessary influx of Na+ ions into the neuron. ontosight.aifrontiersin.orgnih.gov This inhibition of sodium ion movement across the membrane impedes the rapid depolarization phase of the action potential. ucalgary.cascispace.comlibretexts.org Consequently, the nerve cell's ability to generate and propagate electrical impulses along its axon is suppressed. ontosight.aiucalgary.cascispace.comlibretexts.org At sufficient concentrations, this compound effectively reduces the peak of the action potential, increases the firing threshold, attenuates impulse conduction, and lengthens the refractory period, ultimately leading to a reversible loss of sensation in the affected area. nih.gov

Structure-Activity Relationships (SAR) Governing this compound's Pharmacodynamics

This compound (Butanilicaine) possesses the characteristic three-component structure of local anesthetics: a lipophilic aromatic group, an intermediate chain, and a hydrophilic amine group. nih.govsquarespace.com As an amide-type local anesthetic, its intermediate chain is an amide linkage, distinguishing it from ester-type local anesthetics. ontosight.aisquarespace.com The chemical name N2-Butyl-N1-(2-chloro-6-methylphenyl)glycinamide highlights its specific structural features: a butyl group attached to the amine and a 2-chloro-6-methylphenyl group as the aromatic moiety. nih.gov

The pharmacodynamic properties of local anesthetics, including this compound, are significantly influenced by their physicochemical characteristics, such as pKa, lipid solubility, and protein binding. nih.govsquarespace.com

Lipid Solubility: Generally, increasing the length of carbon chains attached to the aromatic ring, amide linkage, or tertiary amine enhances lipid solubility. nih.govsquarespace.com Higher lipid solubility facilitates the penetration of the un-ionized form of the drug across neuronal cell membranes to reach its intracellular binding site on the sodium channel. nih.govsquarespace.com

pKa: Local anesthetics are weak bases, and their pKa value determines the proportion of ionized to un-ionized forms at a given tissue pH. nih.govsquarespace.com The un-ionized form is crucial for membrane penetration. While specific pKa data for this compound were not detailed, local anesthetics with lower pKa values (closer to physiological pH) typically have a faster onset of action due to a greater proportion of the un-ionized form available to cross the nerve membrane. nih.govsquarespace.com

Protein Binding: Higher protein binding generally leads to a longer duration of action because only the unbound drug can exert its pharmacological effect, and highly bound drugs are released more slowly from plasma proteins. squarespace.comsci-hub.se

This compound's amide structure contributes to its stability in solution and its metabolism primarily in the liver by amidases, a slower process compared to the rapid hydrolysis of ester-type local anesthetics by plasma cholinesterases. squarespace.comwfsahq.org This metabolic pathway generally contributes to a longer duration of action compared to esters.

Comparative Pharmacodynamic Studies with Other Local Anesthetics

Comparative pharmacodynamic studies highlight the distinct profiles of different local anesthetic agents, influenced by their chemical class and specific structural modifications.

Comparison with Procaine (B135) (Novocaine) Analogues

Procaine is a prototypical amino-ester local anesthetic, characterized by an ester linkage in its intermediate chain. squarespace.comwfsahq.org A key pharmacodynamic difference between this compound (an amide) and Procaine (an ester) lies in their metabolic stability. Ester local anesthetics are rapidly hydrolyzed by plasma cholinesterases in the bloodstream, leading to a shorter duration of action and a higher potential for allergic reactions due to metabolites like para-aminobenzoate (PABA). squarespace.comwfsahq.org In contrast, amide local anesthetics like this compound are more stable and are metabolized primarily in the liver, resulting in a generally longer duration of action and a lower incidence of allergic reactions. squarespace.comwfsahq.org Research indicates that this compound (butanilicaine) exhibits a vasodilator effect, a property also observed with Procaine (Novocaine). researchgate.net

Comparative Analysis with Other Amide-Type Local Anesthetics (e.g., Lidocaine, Bupivacaine)

Lidocaine and Bupivacaine are widely used amide-type local anesthetics, offering valuable points of comparison for this compound. All three compounds share the fundamental mechanism of blocking voltage-gated sodium channels. nih.govsquarespace.comverywellhealth.comnih.govgoogle.com

Lidocaine: Lidocaine is known for its relatively fast onset of action and intermediate duration. nih.govwfsahq.orgverywellhealth.com Its pKa (7.8) allows for a significant proportion of un-ionized drug at physiological pH, contributing to its rapid penetration of nerve membranes. nih.gov Studies comparing local anesthetics have shown that Lidocaine has a faster onset compared to Bupivacaine. nih.govwfsahq.orgverywellhealth.com this compound has been noted to possess a vasodilator effect, which is also observed with Lidocaine, albeit this compound's effect is reported to be on a lower scale than Lidocaine's. researchgate.net

Bupivacaine: Bupivacaine is characterized by its longer duration of action and higher potency compared to Lidocaine. nih.govnysora.comwfsahq.orgverywellhealth.com This is attributed to its higher lipid solubility and greater protein binding (approximately 95% compared to Lidocaine's 70%), which leads to slower dissociation from sodium channels and prolonged tissue residence. nih.govsquarespace.comnih.govsci-hub.severywellhealth.comnih.gov Bupivacaine binds with higher affinity to cardiac sodium channels and dissociates more slowly than Lidocaine, which contributes to its potential for cardiac toxicity at higher concentrations. nih.govnysora.comnih.gov While direct, detailed comparative pharmacodynamic data (e.g., specific onset times, duration, or potency ratios) for this compound versus Lidocaine or Bupivacaine are limited in the available literature, this compound's classification as an amide suggests it shares general pharmacodynamic characteristics with this class, including hepatic metabolism and relative stability.

Comparative Vasodilator Effects:

| Local Anesthetic | Chemical Class | Vasodilator Effect |

| Procaine | Ester | Present |

| This compound | Amide | Present researchgate.net |

| Lidocaine | Amide | Present researchgate.net |

| Prilocaine (B1678100) | Amide | None researchgate.net |

| Mepivacaine (B158355) | Amide | Mild vasoconstriction researchgate.net |

Pharmacokinetics and Biotransformation of Hostacaine

Pathways of Hostacaine Metabolism

The metabolism of this compound occurs predominantly through specific enzymatic processes, particularly involving the hydrolysis of its amide bond and subsequent hepatic processing.

Enzymatic hydrolysis plays a central role in the biotransformation of this compound. Amidase enzymes are a broad class of hydrolases that catalyze the breakdown of amide bonds (CO-NH2) into a monocarboxylate and ammonia. wikipedia.orgebi.ac.uk These enzymes are widespread in both prokaryotes and eukaryotes and maintain a conserved alpha/beta/alpha structure. wikipedia.orgebi.ac.uk Research has indicated that butacetoloid, which is this compound, undergoes hydrolysis by an unspecific carboxylesterase (E1) found in rat-liver microsomes. researchgate.net This specific enzymatic action targets the aromatic amide structure of this compound, leading to its cleavage. researchgate.net The hydrolysis of amide bonds by enzymes can be significantly faster than non-enzymatic hydrolysis, with enzymes enhancing reaction rates by many orders of magnitude. nih.gov

The liver serves as the primary site for the metabolism of most drugs, including this compound. wfsahq.orgmsdmanuals.com Hepatic metabolism aims to convert lipid-soluble compounds into more water-soluble metabolites, facilitating their excretion. wfsahq.org While cytochrome P450 (CYP450) enzymes are a major system involved in phase I reactions (oxidation, reduction, hydrolysis) for many drugs, the metabolism of this compound specifically involves carboxylesterases. researchgate.netopenanesthesia.org The unspecific carboxylesterase (E1) identified in rat-liver microsomes is responsible for the hydrolysis of this compound. researchgate.net This suggests that while CYP450 enzymes are broadly important for drug metabolism in the liver, other enzyme systems like carboxylesterases are crucial for specific compounds such as this compound. researchgate.netwfsahq.orgopenanesthesia.org

Implications of Rapid Degradation for Toxicological Profile

The rapid degradation of this compound has significant implications for its toxicological profile. Compounds that are quickly metabolized and eliminated from the body generally exhibit a reduced potential for systemic toxicity because their systemic exposure is transient and limited. cdc.govcdc.govnih.gov The efficient detoxification of this compound in the liver, primarily through the hydrolysis of its amide bond, suggests that the accumulation of the parent compound to toxic levels in systemic circulation is minimized. researchgate.netthieme-connect.de This rapid breakdown contributes to a more favorable toxicological profile compared to compounds with slower metabolic clearance.

Comparative Pharmacokinetic Analysis with Related Compounds

This compound belongs to the class of amide-type local anesthetics, which also includes compounds like Lidocaine, Mepivacaine (B158355), Bupivacaine, and Ropivacaine. While all are amide-type local anesthetics, their specific pharmacokinetic profiles and metabolic pathways can vary.

Table 1: Comparative Pharmacokinetic Parameters of Amide-Type Local Anesthetics

| Compound | Primary Metabolic Pathway | Key Enzyme Systems Involved | Elimination Half-Life (approx.) |

| This compound | Enzymatic hydrolysis of amide bond | Unspecific carboxylesterases (e.g., in rat-liver microsomes) researchgate.net | Rapid degradation thieme-connect.de |

| Lidocaine | Hepatic metabolism, oxidative N-dealkylation, hydrolysis | Cytochrome P450 (primarily CYP3A4) openanesthesia.org | 1.5-3 hours openanesthesia.org |

| Mepivacaine | Hepatic metabolism | Not explicitly detailed, but generally hepatic wikipedia.orgiiab.me | Medium duration of action wikipedia.orgiiab.me |

| Bupivacaine | Hepatic metabolism, N-dealkylation, hydroxylation, conjugation | Cytochrome P450 (primarily CYP3A4 for 2,6-pipecoloxylidine) nih.gov | 3.1 hours (adults) wikipedia.org |

| Ropivacaine | Hepatic metabolism, hydroxylation | Cytochrome P450 (primarily CYP1A2) wikipedia.org | 1.6-6 hours wikipedia.org |

Note: Specific half-life values for this compound were not found, but its rapid degradation is consistently highlighted. thieme-connect.de

As shown in Table 1, while all these compounds are metabolized in the liver, the specific enzyme systems involved can differ. For instance, Lidocaine and Bupivacaine are primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, through oxidative processes. openanesthesia.orgnih.gov Ropivacaine is also metabolized by CYP1A2 in the liver. wikipedia.org In contrast, this compound's metabolism is characterized by rapid hydrolysis of its amide bond mediated by carboxylesterases. researchgate.net This distinction in primary metabolic enzymes and pathways can influence their respective rates of degradation and, consequently, their duration of action and systemic exposure. The rapid hydrolysis of this compound by carboxylesterases suggests a potentially faster clearance compared to compounds relying heavily on slower oxidative CYP-mediated pathways, contributing to its rapid detoxification. researchgate.netthieme-connect.de

Neuropharmacological Research on Hostacaine

Mechanisms of Peripheral Nerve Conduction Blockade

Hostacaine, as a local anesthetic, exerts its primary effect by blocking the conduction of electrical impulses along peripheral nerves. This is achieved through its interaction with voltage-gated sodium channels. Local anesthetics bind to specific sites within the inner pore of these channels, creating an electrostatic field that repels positively charged ions, such as sodium (Na+), thereby preventing their influx and the depolarization necessary for action potential propagation. wikipedia.orgnih.gov The ability of the local anesthetic to diffuse across lipid membranes to reach its site of action is crucial, with the unionized form of the drug being more permeable. nih.gov The duration of the nerve conduction blockade is influenced by factors such as the type of local anesthetic and its concentration near the nerve. wikipedia.org

Research into Potential Neurotoxicological Effects of Local Anesthetics, including this compound

Research indicates that all local anesthetics, including this compound (Butanilicaine phosphate), possess the potential for neurotoxic effects. nih.govnih.govnih.gov These effects are typically concentration- and exposure time-dependent. nih.govnih.govmdpi.com Neurotoxicity can manifest as nerve edema, increased endoneural nerve pressure, reduced nerve blood flow, and subsequent nerve ischemia. medlink.com At a molecular level, studies have reported increased caspase activity associated with local anesthetic agents, which may contribute to tissue damage. mdpi.commedlink.com In vitro models suggest that the neurotoxic effects are triggered by interactions with intrinsic caspase pathways, as well as PI3k and MAPK pathways. nih.gov

While this compound has been included in studies investigating the antimicrobial activity of local anesthetics, where its routinely applied concentration was found to be twice the minimum bactericidal concentration (MBC) for tested bacteria, specific detailed comparative neurotoxicity data for this compound against other local anesthetics (e.g., lidocaine, bupivacaine, ropivacaine) are not extensively detailed in the provided literature. nih.gov However, the general understanding within the field is that all local anesthetics can exhibit neurotoxic effects, with varying degrees of toxicity observed among different agents. nih.govnih.govmdpi.com For instance, some studies have indicated that motor neurons may be more susceptible to local anesthetic-induced damage than sensory neurons. mdpi.com

Studies on Sensory Inhibition and Anesthetic Depth

Specific research findings focusing solely on this compound's direct role in sensory inhibition and its impact on anesthetic depth, as measured by brain activity monitoring techniques, are not extensively detailed in the available literature. However, as a local anesthetic, this compound contributes to sensory inhibition by blocking nerve conduction in the peripheral nervous system, thereby preventing pain signals from reaching the central nervous system. wikipedia.org

In the broader context of anesthesia, the depth of anesthesia is typically assessed by monitoring brain electrical activity, such as electroencephalography (EEG), and its derivatives like the Bispectral Index (BIS). scielo.org.comdpi.comnih.gov General anesthetics induce unconsciousness by acting on various molecular targets, including ionotropic receptors, voltage-gated ion channels, and metabotropic receptors, leading to neuronal inhibition. nih.gov They are known to potentiate γ-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the brain. nih.gov Studies on anesthetic depth generally aim to optimize drug administration to prevent intraoperative awareness or excessive anesthetic depth, which can influence postoperative outcomes such as pain and delirium. nih.govmednexus.org

Cardiovascular System Research in the Context of Hostacaine

Hostacaine's Influence on Cardiovascular Hemodynamics

This compound, when studied independently, has been observed to exhibit a vasodilatory effect nih.gov. This contrasts with some other local anesthetics; for instance, procaine (B135) and lignocaine (Xylocaine) also demonstrate vasodilatory properties, while prilocaine (B1678100) (Citanest) shows no vasodilatory effect, and mepivacaine (B158355) (Carbocaine) can produce mild vasoconstriction nih.gov. Hemodynamics encompasses the dynamics of blood flow, including parameters such as blood pressure, heart rate, cardiac output, and vascular resistance nih.govpsu.edu. While specific quantitative data on this compound's standalone hemodynamic influence were not extensively detailed in the provided search results, its classification as a vasodilator indicates an impact on systemic vascular resistance.

Research on Interactions with Vasoconstrictor Agents

Local anesthetics are frequently co-administered with vasoconstrictor agents to prolong their action by constricting the surrounding vascular beds, thereby slowing systemic absorption researchgate.net. Sympathomimetic amines, such as noradrenaline and epinephrine (B1671497), are commonly used for this purpose due to their ability to mimic the effects of the sympathetic nervous system nih.gov.

Noradrenaline (norepinephrine, PubChem CID: 439260) and epinephrine (adrenaline, PubChem CID: 5816) are endogenous catecholamines that act as primary agonists of the sympathetic nervous system nih.gov. Their co-administration with local anesthetics, including this compound, has been a subject of investigation regarding cardiovascular responses. A notable study by Boakes et al. specifically examined the cardiovascular responses to "Hostacain-with-Noradrenaline" emory.edunih.govjournal-imab-bg.org. This research investigated parameters such as blood pressure and heart rate changes in response to the combined preparation emory.edu.

Noradrenaline primarily exerts its effects through alpha (α) receptors and beta-1 (β1) receptors, leading to generalized vasoconstriction (with indirect dilation of coronary vessels due to increased oxygen consumption), an increase in the force and, in the absence of vagal inhibition, the rate of myocardial contraction. This results in elevated peripheral resistance and increased diastolic and systolic blood pressures. Epinephrine, on the other hand, stimulates all alpha and beta adrenoceptors. At lower concentrations, epinephrine predominantly activates beta-receptors, leading to bronchodilation and enhanced cardiac activity. At higher concentrations, it engages alpha-receptors, inducing vasoconstriction and increasing vascular tone. Epinephrine also increases heart rate, myocardial contractility, and renin release via β1 receptors, while β2 receptor activation contributes to bronchodilation and vasodilation.

The cardiovascular responses observed during the co-administration of this compound with sympathomimetic amines are largely mediated by their interaction with adrenergic receptors. Adrenergic receptors are a superfamily of G protein-coupled receptors (GPCRs) divided into alpha1, alpha2, beta1, beta2, and beta3 subtypes, which mediate the physiological effects of norepinephrine (B1679862) and epinephrine.

Norepinephrine stimulates both α1 and α2 receptor subtypes, as well as β1 receptors. Epinephrine activates all subtypes of α and β adrenoceptors. The interplay between these agents and adrenergic receptors can lead to various cardiovascular changes. For instance, the interaction between local anesthetics containing vasoconstrictors and nonselective beta-adrenergic blocking agents can result in significant hypertension accompanied by a reflex bradycardia nih.gov. This phenomenon occurs because beta-blockers can inhibit the β2-mediated vasodilatory effects of epinephrine, allowing the α1-mediated vasoconstrictive effects to proceed unopposed nih.gov.

Comparative Cardiovascular Safety Studies

Comparative research involving this compound and other local anesthetic formulations has explored their respective cardiovascular responses. The study by Boakes et al. (1972) provided a comparative analysis of the cardiovascular responses to "Hostacain-with-Noradrenaline" alongside another local anesthetic preparation, Xylestesin emory.edunih.govjournal-imab-bg.org. This comparative approach helps to delineate the specific cardiovascular profiles associated with different local anesthetic-vasoconstrictor combinations.

Furthermore, this compound's intrinsic vasodilatory effect has been compared to other local anesthetics. As mentioned, this compound (butanilicaine) was found to have a vasodilatory effect, a characteristic also observed with procaine and lignocaine, while prilocaine showed no such effect and mepivacaine exhibited mild vasoconstriction nih.gov. These comparisons contribute to a broader understanding of how different local anesthetic agents, with or without co-administered vasoconstrictors, influence cardiovascular parameters.

Table 1: Key Cardiovascular Responses and Receptor Interactions

| Compound/Combination | Primary Cardiovascular Effect(s) | Adrenergic Receptor Involvement | Reference(s) |

| This compound (alone) | Vasodilation | Not directly specified for this compound alone, but affects vascular tone. | nih.gov |

| Noradrenaline | Generalized vasoconstriction, increased myocardial contraction force and rate, increased peripheral resistance, elevated diastolic and systolic blood pressure. | α1, α2, β1 | |

| Epinephrine | Dose-dependent effects: bronchodilation, cardiac activity (low doses); vasoconstriction, increased vascular tone (higher doses); increased heart rate, myocardial contractility, renin release. | α, β1, β2 | |

| Local Anesthetics + Vasoconstrictors + Nonselective Beta-blockers | Significant hypertension, reflex bradycardia. | Unopposed α1 vasoconstriction due to β2 blockade. | nih.gov |

Antimicrobial Research Perspectives on Hostacaine

In Vitro Studies of Antimicrobial Efficacy

In vitro investigations have demonstrated the significant antimicrobial activity of Hostacaine (butanilicaine phosphate). Studies employing the agar (B569324) dilution method, utilizing Wilkins-Chalgren agar, have been instrumental in assessing its inhibitory and bactericidal effects against a broad range of bacterial and fungal strains wikipedia.orgfishersci.catcichemicals.com. These controlled laboratory settings allow for precise determination of the concentrations required to inhibit or kill microorganisms, providing foundational data for understanding this compound's antimicrobial potential.

Antimicrobial Spectrum against Oral Microflora and Opportunistic Pathogens

This compound has been tested against an extensive panel of microorganisms, encompassing 311 bacterial strains from 52 different species and 14 Candida albicans strains wikipedia.orgfishersci.ca. The tested pathogens include members of the commensal oral flora, as well as those found in skin and intestinal flora, and a variety of opportunistic pathogens wikipedia.orgfishersci.ca. Opportunistic pathogens are microorganisms that typically cause disease in hosts with compromised immune systems, rather than in healthy individuals guidetomalariapharmacology.orgsigmaaldrich.com. These can include bacteria like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, as well as fungi such as Candida species, which are frequently encountered in clinical settings and can form part of the oral microbiota guidetomalariapharmacology.orgsigmaaldrich.comfishersci.com.

Minimal Inhibitory Concentration (MIC) Determinations

The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period fishersci.canih.gov. For local anesthetics, including this compound, MIC values typically fall within the range of 0.25 to 16 mg/ml wikipedia.orgfishersci.ca. Notably, the MIC values for butanilicaine (B1196261), the active substance in this compound, were found to be one to two serial dilution steps lower than those of common preservatives wikipedia.orgfishersci.ca. This suggests that the anesthetic component itself contributes significantly to the observed antimicrobial effect, rather than solely relying on preservatives.

Table 1: General MIC Range for Local Anesthetics (including this compound)

| Local Anesthetic Class | MIC Range (mg/ml) |

| Various Local Anesthetics (including this compound) | 0.25 - 16 wikipedia.orgfishersci.ca |

Minimal Bactericidal Concentration (MBC) Assessments

The Minimal Bactericidal Concentration (MBC) is a crucial metric that indicates the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum fishersci.canih.gov. For this compound, studies have shown that its routinely applied concentration was approximately two times higher than the determined MBC values for the bacteria tested wikipedia.orgfishersci.canih.gov. This finding is significant because, unlike some other anesthetics where MBC values were not consistently reached or exceeded at typical concentrations, this compound demonstrated bactericidal activity at clinically relevant concentrations wikipedia.orgfishersci.ca.

Proposed Mechanisms of Antimicrobial Action

While the precise and detailed mechanisms of this compound's antimicrobial action are still areas of ongoing research, local anesthetics, including this compound, are generally understood to exert their effects through interactions with bacterial cell membranes. Common mechanisms of antimicrobial action for various agents include the disruption of cell membrane integrity, inhibition of nucleic acid synthesis (e.g., DNA replication), inhibition of protein synthesis, and interference with essential metabolic pathways fishersci.canih.govnih.gov.

For local anesthetics, their lipophilic and amphipathic nature often allows them to interact with and perturb bacterial membranes, leading to increased permeability and leakage of intracellular components fishersci.canih.govnih.gov. This membrane disruption can compromise the bacterial cell's ability to maintain homeostasis and ultimately lead to cell death. While some local anesthetics are known to block ionic channels in nerve cells for their anesthetic effect fishersci.ca, the direct application of an "ionic channel blockade" mechanism to their antimicrobial action in bacteria is less explicitly detailed in the provided literature for this compound specifically, though membrane-related effects are central to their activity.

Comparative Antimicrobial Properties with Other Local Anesthetics

This compound's antimicrobial efficacy has been evaluated in comparison to other commonly used local anesthetics in dental analgesia, including Ultracaine D-S (articaine hydrochloride), Carbostesin (bupivacaine hydrochloride), Scandicaine (mepivacaine hydrochloride), Xylonest (prilocaine hydrochloride), Xylocaine (lidocaine hydrochloride), and Novocaine (procaine hydrochloride) wikipedia.orgfishersci.ca.

Among the tested local anesthetics, Ultracaine D-S (articaine hydrochloride) consistently exhibited the most prominent antimicrobial activity, both in terms of MIC and MBC values wikipedia.orgfishersci.ca. This compound followed, demonstrating significant antimicrobial properties. In contrast, Novocaine (procaine hydrochloride) showed the lowest antimicrobial activity, failing to inhibit a substantial number of the tested species wikipedia.orgfishersci.ca.

Furthermore, when comparing the active anesthetic components, articaine's MIC values were found to be two to three serial dilution steps lower than those of preservatives, while butanilicaine (this compound's active substance) showed MIC values one to two serial dilution steps lower than preservatives wikipedia.orgfishersci.ca. This indicates that the antimicrobial effect of this compound is largely attributable to its active anesthetic component.

Table 2: Comparative Antimicrobial Activity of Local Anesthetics

| Local Anesthetic (Trade Name) | Active Substance | Relative Antimicrobial Activity | MIC vs. Preservatives | MBC at Routinely Applied Concentration |

| Ultracaine D-S | Articaine Hydrochloride | Most prominent wikipedia.orgfishersci.ca | 2-3 steps lower wikipedia.orgfishersci.ca | Roughly 4x higher than MBC wikipedia.orgfishersci.canih.gov |

| This compound | Butanilicaine Phosphate | Significant wikipedia.orgfishersci.ca | 1-2 steps lower wikipedia.orgfishersci.ca | Roughly 2x higher than MBC wikipedia.orgfishersci.canih.gov |

| Novocaine | Procaine (B135) Hydrochloride | Lowest wikipedia.orgfishersci.ca | - | Not reached/exceeded wikipedia.orgfishersci.ca |

| Carbostesin | Bupivacaine Hydrochloride | Moderate wikipedia.orgfishersci.ca | - | Not reached/exceeded wikipedia.orgfishersci.ca |

| Scandicaine | Mepivacaine (B158355) Hydrochloride | Moderate wikipedia.orgfishersci.ca | - | Not reached/exceeded wikipedia.orgfishersci.ca |

| Xylonest | Prilocaine (B1678100) Hydrochloride | Moderate wikipedia.orgfishersci.ca | - | Not reached/exceeded wikipedia.orgfishersci.ca |

| Xylocaine | Lidocaine Hydrochloride | Moderate wikipedia.orgfishersci.ca | - | Not reached/exceeded wikipedia.orgfishersci.ca |

Toxicological Considerations and Safety Profile Research of Hostacaine

Mechanisms Underlying Hostacaine's Favorable Toxicity Profile

The safety of amide-type local anesthetics like butanilicaine (B1196261) is influenced by their pharmacokinetic and pharmacodynamic properties. Factors such as the rate of systemic absorption, distribution, plasma protein binding, and metabolism are critical determinants of potential toxicity. umontreal.caresearchgate.net A favorable toxicity profile is generally associated with characteristics that limit the concentration of the free drug in systemic circulation, thereby reducing the risk of adverse effects on the central nervous system (CNS) and cardiovascular system.

Key factors contributing to the safety profile of amide local anesthetics include:

Plasma Protein Binding: Amide local anesthetics bind to plasma proteins, primarily alpha-1-acid glycoprotein. esmed.orgukzn.ac.za This binding is reversible and sequesters the drug in the bloodstream, reducing the amount of free, active drug available to diffuse into sensitive tissues like the brain and myocardium. researchgate.netukzn.ac.za While the specific protein binding percentage for butanilicaine is not readily available in the provided research, a higher degree of protein binding generally correlates with a wider margin of safety. ukzn.ac.za However, it's important to note that the dissociation of the drug from these proteins can be very rapid, meaning that equilibrium binding may be a poor indicator of bioavailability and systemic toxicity during organ perfusion. esmed.org

Metabolism: As an amide-type local anesthetic, butanilicaine is primarily metabolized in the liver. openanesthesia.org This biotransformation is crucial for converting the lipophilic drug into more water-soluble compounds that can be readily excreted by the kidneys. openanesthesia.org The efficiency of this hepatic metabolism prevents the accumulation of the drug to toxic levels. The specific cytochrome P450 (CYP450) isoenzymes responsible for butanilicaine metabolism are not detailed in the available research, but for other amide anesthetics like ropivacaine, CYP3A4 and CYP1A2 are known to be involved. drugbank.com Rapid metabolism contributes significantly to a lower risk of systemic toxicity.

Investigations into Adverse Drug Reactions (ADRs) Associated with Local Anesthetics

Adverse drug reactions to local anesthetics are relatively rare but can be severe. nih.govresearchgate.net They are typically dose-dependent and often result from accidental intravascular injection or excessive dosage, leading to high systemic concentrations of the drug. nih.gov The primary targets for local anesthetic systemic toxicity (LAST) are the central nervous system and the cardiovascular system. nih.gov

Early Symptoms: Initial manifestations may include circumoral numbness, tongue paresthesia, metallic taste, lightheadedness, dizziness, visual and auditory disturbances like tinnitus, disorientation, and drowsiness. drugs.com

Severe Manifestations: As plasma concentrations rise, more severe effects can occur, including muscle twitching, tremors, and generalized convulsions. nih.gov This excitatory phase can be followed by CNS depression, leading to unconsciousness, respiratory depression, and respiratory arrest. nih.gov

Cardiovascular System (CVS) Toxicity: Cardiovascular effects generally appear after the onset of CNS symptoms and at higher plasma concentrations. nih.gov Local anesthetics exert their cardiac effects by blocking sodium channels in the myocardium, which can depress the rate of impulse conduction. nih.gov

Manifestations: Cardiovascular toxicity can range from minor changes in blood pressure and heart rate to severe complications such as hypotension, atrioventricular block, ventricular arrhythmias, and cardiovascular collapse or cardiac arrest. nih.gov Bupivacaine is noted to be more cardiotoxic than other commonly used local anesthetics. nih.gov

Other Adverse Reactions:

Methemoglobinemia: This is a rare complication where the iron in hemoglobin is oxidized, reducing the oxygen-carrying capacity of the blood. drugbank.com It is more commonly associated with benzocaine (B179285) and prilocaine (B1678100) but can occur with other local anesthetics. nih.gov The risk of methemoglobinemia can be increased when butanilicaine is combined with a wide range of other medications. drugs.com

Allergic Reactions: True IgE-mediated allergic reactions to amide-type local anesthetics are exceedingly rare, accounting for less than 1% of all adverse reactions. nih.govresearchgate.net Symptoms can range from skin reactions like urticaria and angioedema to life-threatening anaphylaxis. nih.gov

| System Affected | Adverse Drug Reaction | Common Manifestations |

|---|---|---|

| Central Nervous System (CNS) | Early Toxicity | Dizziness, tinnitus, perioral numbness, metallic taste, visual disturbances. drugs.com |

| Severe Toxicity | Muscle twitching, convulsions, unconsciousness, respiratory arrest. nih.gov | |

| Cardiovascular System (CVS) | Moderate Toxicity | Hypotension, bradycardia, minor arrhythmias. nih.gov |

| Severe Toxicity | Ventricular arrhythmias, cardiovascular collapse, cardiac arrest. nih.govnih.gov | |

| Hematologic | Methemoglobinemia | Cyanosis, headache, dyspnea, tachycardia. drugbank.com |

| Immunologic | Allergic Reaction | Urticaria, angioedema, bronchospasm, anaphylaxis. nih.gov |

Synthesis and Rational Drug Design of Hostacaine Analogues

Chemical Synthesis Methodologies for Hostacaine and Derivatives

The synthesis of this compound (Butanilicaine) typically involves a two-step process. The initial step is the formation of an amide by combining 2-chloro-6-methylaniline (B140736) and chloroacetyl chloride. This reaction yields an intermediate compound. Subsequently, this intermediate is subjected to an alkylation reaction with N-butylamine to produce Butanilicaine (B1196261) probes-drugs.org.

This synthetic route exemplifies common methodologies in medicinal chemistry for constructing amide-linked local anesthetics. General chemical synthesis approaches for derivatives often involve modifying different parts of the core structure, such as the aromatic ring, the intermediate chain (amide or ester), or the tertiary amine moiety. These modifications can be achieved through various organic reactions, including acylation, alkylation, and functional group interconversions, to introduce new functionalities or alter physicochemical properties guidetopharmacology.orgwikipedia.orgnih.govnih.govtcichemicals.com. The goal of such synthetic endeavors is to create a library of analogues that can be evaluated for desired biological activities and improved profiles.

Design Principles for Local Anesthetics with Modulated Bioinactivation

Local anesthetics are small organic molecules typically composed of three key sections: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a tertiary amine wikipedia.orgwikipedia.org. This structural arrangement is critical for their mechanism of action, which primarily involves blocking voltage-gated sodium channels (Navs) in nerve fibers, thereby interrupting neural conduction wikipedia.orgwikipedia.orgnih.govmims.comsigmaaldrich.com.

A crucial design principle for local anesthetics is the modulation of their bioinactivation, which directly influences their duration of action and systemic toxicity. The intermediate linkage (ester or amide) is a primary determinant of their metabolic pathway and elimination pattern wikipedia.orgwikipedia.orgwikipedia.org.

Ester-linked local anesthetics (e.g., Procaine (B135), Benzocaine (B179285), Chloroprocaine, Tetracaine) are primarily metabolized in the bloodstream by plasma esterases (pseudocholinesterase), leading to a shorter duration of action wikipedia.orgwikipedia.orgwikipedia.org. For instance, Chloroprocaine has a plasma half-life of approximately 45 seconds to 1 minute wikipedia.org.

Amide-linked local anesthetics (e.g., Lidocaine, Bupivacaine, Mepivacaine (B158355), Articaine, this compound/Butanilicaine) undergo biotransformation in the liver by cytochrome P450 enzymes, generally resulting in a longer duration of action compared to ester-linked counterparts wikipedia.orgwikipedia.orgwikipedia.org.

Rational drug design strategies focus on modifying these linkages or introducing bioisosteric replacements to control metabolic stability. For example, the rational development of novel Lidocaine and Etidocaine compounds has involved applying non-classical bioisosteric principles to achieve metabolic stability wikipedia.org. The systematic replacement of single amide bonds with metabolically stable 1,2,3-triazole heterocycles has been investigated, as triazoles can mimic amide bonds in terms of size, planarity, hydrogen bonding properties, and dipole moment wikipedia.org. This "triazole scan" approach has yielded stabilized analogues with significantly improved in-vivo local anesthetic properties wikipedia.org.

The objective is to design "safer" drugs by improving the activity-to-toxicity ratio, rather than solely enhancing activity wikidata.org. This can involve developing metabolically stable compounds (hard drugs) or, conversely, soft drugs designed for rapid and predictable metabolism, ideally independent of liver and kidney function wikidata.org.

An overview of local anesthetic classes and their metabolic pathways is provided below:

| Class | Intermediate Linkage | Primary Metabolism Site | Typical Duration of Action | Examples |

| Ester-Type | Ester | Plasma (esterases) | Shorter | Procaine, Benzocaine, Chloroprocaine, Tetracaine wikipedia.orgwikipedia.orgwikipedia.org |

| Amide-Type | Amide | Liver (CYP450 enzymes) | Longer | Lidocaine, Bupivacaine, Mepivacaine, Articaine, this compound (Butanilicaine) wikipedia.orgwikipedia.orgwikipedia.org |

Computational Chemistry Approaches in Anesthetic Drug Design (e.g., QSAR)

Computational chemistry, particularly Computer-Aided Drug Design (CADD), has become an indispensable tool in streamlining the drug discovery process for anesthetics, reducing costs and time fortunejournals.comfishersci.nowikidata.org. CADD methodologies encompass a range of techniques, including molecular modeling, pharmacophore modeling, virtual screening, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling fishersci.no.

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely utilized statistical tool that correlates the structure of a molecule to its biological activity as a function of molecular descriptors fortunejournals.comwikidata.org. It plays an essential role in drug design by predicting the physical and biological properties of untested molecules based on their structure fortunejournals.comwikidata.org.

2D QSAR studies rely on two-dimensional properties such such as constitutional, topological, and electronic descriptors, but their predictive capabilities are limited by their inability to account for the three-dimensional structure of molecules fortunejournals.com.

3D-QSAR addresses this limitation by leveraging the three-dimensional characteristics of ligands, including molecular shape, electrostatic potentials, hydrophobic regions, and steric interactions fortunejournals.com.

4D-QSAR further enhances accuracy and comprehensibility by incorporating conformational and alignment freedom fortunejournals.com.

The selection of appropriate chemical descriptors is crucial for improving QSAR model performance fortunejournals.com. QSAR and docking studies have been combined for the design of local anesthetic agents, providing insights into the structural requirements for local anesthetic action wikipedia.org.

Molecular Docking and Dynamics Simulations are also extensively used. Molecular docking explores binding modes in protein-ligand complexes and predicts binding affinity fortunejournals.com. For local anesthetics, molecular modeling studies have focused on their binding to voltage-gated sodium channels (Navs) nih.govwikipedia.orgwikipedia.org. These studies have revealed that local anesthetics bind in the inner pore of the channel, with affinities related to the channel's gating states wikipedia.orgwikipedia.org. For instance, ionizable local anesthetic molecules can dock closer to the selectivity filter, interacting with specific residues like Phe-1579 of IVS6 and Leu-1280 of IIIS6 (Nav1.4), while their aromatic rings interact with Tyr-1586 of IVS6 and Asn-434 of IS6 wikipedia.orgwikipedia.org.

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations have been employed to investigate the structure and pharmacological action of local anesthetics like Tetracaine, Procaine, and Lidocaine, and to understand solvent effects and membrane penetration wikipedia.orgwikipedia.org. These computational methods help describe interactions and predict pharmacological trends, aiding in the development of models that explain how local anesthetics penetrate cell membranes or interact with ion channels wikipedia.orgwikipedia.org.

Development of this compound-Inspired Compounds with Improved Profiles

The development of this compound-inspired compounds with improved profiles is driven by the ongoing need for local anesthetics with enhanced efficacy, reduced toxicity, and prolonged duration of action sigmaaldrich.com. This involves leveraging the understanding gained from rational drug design principles and computational chemistry approaches.

Key areas of improvement for local anesthetic profiles include:

Modulated Metabolic Stability : As discussed in Section 8.2, altering the intermediate linkage or introducing bioisosteric mimics (e.g., 1,2,3-triazoles as amide bond replacements) can significantly impact the metabolic fate of the drug, leading to longer-acting or more stable compounds wikipedia.org. This is crucial for optimizing the pharmacokinetic and pharmacodynamic properties and reducing potential toxicity associated with metabolism wikidata.org.

Targeted Action : While this compound is a general local anesthetic, future developments may involve designing compounds that selectively target specific nerve fibers or ion channel subtypes to reduce off-target effects and systemic toxicity. The cell-impermeant Lidocaine derivative QX-314, for example, can be selectively targeted to nociceptors by permeation through ligand-gated cation channels wikipedia.org.

Reduced Systemic Toxicity : Rational design aims to improve the therapeutic index by minimizing the inherent toxicity of local anesthetics, particularly neurotoxicity and cardiotoxicity sigmaaldrich.comwikidata.org. This can involve designing compounds that are rapidly metabolized into inactive or less toxic metabolites.

Prolonged Duration of Action : Beyond metabolic stability, strategies like encapsulation in advanced drug delivery systems (e.g., nano- or microparticles, hydrogels) are being explored to improve retention time at the target site and achieve sustained drug release, thereby prolonging the anesthetic effect wikipedia.orgmims.com.

The iterative process of designing, synthesizing, and evaluating this compound analogues, guided by computational predictions and in vitro/in vivo studies, is central to discovering compounds with superior clinical properties. This includes exploring novel structural motifs and optimizing existing ones to achieve a balance between potency, onset, duration, and safety.

Compound Names and PubChem CIDs

Advanced Research Methodologies and Future Directions for Hostacaine Studies

Contemporary In Vitro and In Vivo Research Models

Contemporary research on local anesthetics employs a combination of in vitro (cell-based or biochemical) and in vivo (animal) models to comprehensively evaluate their properties. In vitro studies are crucial for investigating molecular mechanisms, drug-receptor interactions, and initial toxicity screenings. For instance, in vitro studies have been used to describe the development of pH-responsive local anesthetic formulations designed to adjust drug release based on tissue conditions. nih.gov

| Research Model Category | Examples of Models/Techniques | Application in Local Anesthetic Research |

| In Vitro Models | Cell cultures (e.g., neuronal cells, bacterial strains, fungal strains) | Investigating molecular binding sites, ion channel blockade, pH-responsive drug release, antimicrobial activity, and cellular cytotoxicity. nih.govresearchgate.net |

| In Vivo Models | Rodents (mice, rats), Guinea Pigs, Animal models of surgical wound infection | Assessing overall anesthetic efficacy, pharmacokinetics, systemic effects, and potential non-anesthetic properties like antimicrobial effects. ijpsr.comresearchgate.net |

Application of Advanced Analytical Techniques in Hostacaine Research

Advanced analytical techniques are fundamental for the comprehensive characterization of this compound and its metabolites, ensuring product quality, efficacy, and safety in pharmaceutical research and development. These methods allow for the accurate identification, quantification, and structural elucidation of complex materials. foodresearchlab.com

Key analytical techniques employed include:

High-Performance Liquid Chromatography (HPLC): Used for separation, identification, and quantification of compounds in complex mixtures. jicrcr.com

Mass Spectrometry (MS): Provides detailed information on molecular weight and structure, crucial for identifying metabolites and impurities. jicrcr.combiopharminternational.com Gas Chromatography-Mass Spectrometry (GC-MS) is specifically used for volatile organic compounds and other organic contaminants. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC): Offers enhanced sensitivity, resolution, and speed compared to traditional HPLC, facilitating high-throughput screening. jicrcr.com

Near-Infrared (NIR) Spectroscopy and Raman Spectroscopy: Applied for real-time monitoring of parameters such as concentration and physical attributes in biopharmaceutical manufacturing. jicrcr.combiopharminternational.com

Process Analytical Technology (PAT): Enables real-time monitoring and control of manufacturing processes, allowing for immediate adjustments and ensuring product consistency. jicrcr.com

These techniques are vital in various stages, from early-stage drug discovery and characterization to formulation development and stability testing. foodresearchlab.combiopharminternational.com Metabolomic studies, for instance, have utilized advanced analytical approaches to elucidate the complex hepatic biotransformation pathways of amino amide local anesthetics, which involve multiple cytochrome P450 enzymes. nih.gov

| Advanced Analytical Technique | Primary Application in Pharmaceutical/Local Anesthetic Research |

| High-Performance Liquid Chromatography (HPLC) | Separation, identification, and quantification of drug compounds and metabolites. jicrcr.com |

| Mass Spectrometry (MS) | Molecular weight determination, structural elucidation, impurity identification, and metabolite profiling. jicrcr.combiopharminternational.com |

| Ultra-High Performance Liquid Chromatography (UHPLC) | High-throughput screening, rapid analysis, and enhanced resolution for complex samples. jicrcr.com |

| Near-Infrared (NIR) Spectroscopy | Real-time monitoring of chemical composition and physical properties during manufacturing. jicrcr.combiopharminternational.com |

| Process Analytical Technology (PAT) | In-line process monitoring and control to ensure consistent product quality. jicrcr.com |

Emerging Research Avenues for Local Anesthetics with Rapid Biotransformation

The field of local anesthetics is actively pursuing innovative research avenues, particularly for compounds like this compound that exhibit rapid biotransformation. A primary focus is to overcome limitations such as short duration of action and potential systemic exposure. mdpi.com

Key emerging research areas include:

Development of New High-Efficiency and Low-Toxicity Agents: Research is ongoing to create new local anesthetics with improved potency and reduced systemic toxicity, potentially leading to longer-acting compounds. e-century.us This includes exploring novel agents such as site-1 sodium channel blockers and peptide-based anesthetics that offer potential for prolonged and selective nerve blockade. mdpi.com

Repurposing Existing Local Anesthetics: An important trend involves exploring "old drugs for new purposes." Local anesthetics are being investigated for applications beyond their primary anesthetic role, such as anticancer, anti-inflammatory, and antimicrobial properties. e-century.us this compound's demonstrated antimicrobial activity aligns with this research direction. researchgate.net

These avenues seek to improve therapeutic outcomes by enhancing drug delivery, extending duration of action, and discovering novel applications for these compounds.

| Emerging Research Avenue | Description and Potential Impact |

| Novel Delivery Systems (e.g., Hydrogels, Nanomedicines) | Aims for sustained and localized drug release, minimizing systemic toxicity and prolonging duration of action. mdpi.comdovepress.com |

| New High-Efficiency, Low-Toxicity Agents | Focuses on developing compounds with improved potency, reduced adverse effects, and potentially longer anesthetic duration. mdpi.come-century.us |

| Drug Repurposing | Investigating existing local anesthetics for non-anesthetic applications, such as antimicrobial, anti-inflammatory, or anticancer uses. researchgate.nete-century.us |

Ethical Considerations in Local Anesthetic Drug Research and Development

Ethical considerations are paramount in the research and development of local anesthetic drugs, particularly when involving human subjects. Adherence to established ethical guidelines is crucial to protect participants and ensure the integrity of research. cas.ca

Key ethical principles and considerations include:

Respect for Human Dignity: This is a cardinal principle guiding all human research, emphasizing the inherent worth of participants. cas.ca

Free and Informed Consent: Participants must provide consent voluntarily and with a full understanding of the research, its risks, and benefits. Challenges can arise in obtaining informed consent, especially from patients who may be stressed or have questionable capacity, such as those undergoing surgery. cas.canih.gov

Privacy and Confidentiality: Protecting the personal information and data of research participants is a fundamental ethical obligation. cas.ca

Beneficence and Non-Maleficence: Researchers have a duty to maximize potential benefits while minimizing harm to participants. cas.ca

Justice and Inclusiveness: Research protocols should ensure equitable distribution of benefits and burdens, and appropriate models and populations should be used, considering factors like gender and age. It is considered unethical to deny certain groups, such as women of child-bearing capacity and pediatric populations, the benefits of advances in the specialty, necessitating their inclusion in research while providing special protections. cas.caeuropa.eu

Research Ethics Board (REB) Approval and Monitoring: All research protocols must receive approval from an appropriate institutional REB, which is also responsible for monitoring the study's progress. cas.ca

Vulnerable Populations: Special care must be taken to protect vulnerable populations from undue risk of harm, especially when consent is obtained through another person. Researchers must avoid taking advantage of such populations. cas.ca

The ethical landscape in drug research, particularly for controlled substances or novel compounds, can present unique challenges, and evidence-based guidance for assessing these factors is continually being developed. nih.gov

| Ethical Principle/Consideration | Description in Local Anesthetic Drug Research |

| Respect for Human Dignity | Upholding the inherent worth and autonomy of all research participants. cas.ca |

| Free and Informed Consent | Ensuring voluntary participation with comprehensive understanding of the study, its risks, and benefits, especially challenging in pre-surgical contexts. cas.canih.gov |

| Privacy and Confidentiality | Safeguarding participants' personal and health information. cas.ca |

| Beneficence and Non-Maleficence | Maximizing potential benefits of the research while actively minimizing any potential harm to participants. cas.ca |

| Justice and Inclusiveness | Ensuring equitable selection of participants and including diverse populations (e.g., women of child-bearing age, pediatric populations) to ensure broad applicability of findings, with appropriate safeguards. cas.caeuropa.eu |

| REB Approval and Oversight | Mandatory review and ongoing monitoring by an independent Research Ethics Board to ensure ethical conduct. cas.ca |

| Protection of Vulnerable Populations | Implementing enhanced safeguards for groups such as children or those with diminished capacity to consent. cas.ca |

Q & A

Q. How should researchers design experiments to evaluate Hostacaine’s pharmacological efficacy while controlling for confounding variables?

- Methodological Answer : Begin with a hypothesis-driven framework , defining independent variables (e.g., this compound concentration) and dependent variables (e.g., ion channel inhibition). Use randomized block designs to mitigate batch effects in compound synthesis . Include negative controls (e.g., vehicle-only groups) and positive controls (e.g., lidocaine) to validate assay sensitivity. For in vivo studies, adhere to NIH guidelines for preclinical reporting, including sample size justification and blinding protocols .

Q. Key Considerations :

| Variable Type | Control Strategy | Example |

|---|---|---|

| Biological | Stratified randomization | Age/sex-matched cohorts |

| Technical | Replicate experiments | Triplicate assays per concentration |

| Environmental | Standardized protocols | Fixed temperature/pH in incubation |

Q. What statistical methods are appropriate for initial dose-response studies of this compound?

- Methodological Answer : Use non-linear regression (e.g., Hill equation) to model dose-response curves . For comparative studies, apply ANOVA with post-hoc Tukey tests to assess differences between treatment groups. Report effect sizes (e.g., Cohen’s d) and confidence intervals to avoid overreliance on p-values . Predefine statistical power (≥80%) and alpha levels (e.g., p < 0.05) during experimental design .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism-of-action data across different experimental models?

Map conflicting findings (e.g., conflicting receptor affinity results in in vitro vs. ex vivo models).

Evaluate methodological differences (e.g., assay sensitivity, buffer composition) .

Apply triangulation by integrating complementary methods (e.g., electrophysiology, molecular docking) .

Q. Example Framework :

| Contradiction Source | Resolution Strategy | Evidence ID |

|---|---|---|

| Model specificity | Cross-validation using organoid systems | |

| Technical variability | Meta-analysis of raw datasets |

Q. What methodological considerations are critical when integrating multi-omics data (e.g., transcriptomics, metabolomics) in this compound toxicity studies?

- Methodological Answer : Adopt a tiered validation approach:

- Primary screen : High-throughput transcriptomics to identify differentially expressed genes.

- Secondary validation : Targeted metabolomics to quantify pathway-specific metabolites (e.g., oxidative stress markers).

- Tertiary confirmation : Functional assays (e.g., ROS detection) to establish causality .

Use multivariate analysis (e.g., PCA, PLS-DA) to reduce dimensionality and address multicollinearity . Share raw data in standardized repositories (e.g., GEO, MetaboLights) to enhance reproducibility .

Data Interpretation & Reporting

Q. How should researchers address limitations in this compound’s pharmacokinetic data when extrapolating from animal models to humans?

- Methodological Answer : Clearly delineate between correlation and causation using Bradford-Hill criteria . For translational gaps:

- Use physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies differences .

- Conduct in silico simulations (e.g., GastroPlus) to predict human absorption profiles .

Report limitations in the discussion section, emphasizing the need for clinical validation .

Ethical & Reproducibility Standards

Q. What ethical frameworks apply to this compound research involving human-derived neuronal cells?

- Methodological Answer : Follow the Declaration of Helsinki for human cell line usage . For iPSC-derived neurons, document informed consent protocols and anonymization procedures. Include ethics committee approval numbers and conflict-of-interest statements in the manuscript .

Literature Synthesis & Hypothesis Refinement

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.